3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide is a compound that features a trifluoromethyl group and two thiophene rings. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide typically involves the reaction of thiophene derivatives with trifluoromethylated reagents under controlled conditions. One common method involves the use of trifluoromethyl sulfonamide as a starting material, which undergoes a series of condensation reactions with thiophene derivatives in the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted thiophenes .
Scientific Research Applications
3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of carboxylesterase activity or mitochondrial complex II activity .
Comparison with Similar Compounds
Similar Compounds
Thenoyltrifluoroacetone: Another thiophene derivative with similar structural features.
Thiophene-2-carboxylic acid: A simpler thiophene derivative used in various chemical applications.
Uniqueness
3,3,3-trifluoro-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]propane-1-sulfonamide is unique due to the presence of both trifluoromethyl and sulfonamide groups, which impart distinct electronic and steric properties. These features make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3,3,3-trifluoro-N-[thiophen-2-yl(thiophen-3-yl)methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2S3/c13-12(14,15)4-7-21(17,18)16-11(9-3-6-19-8-9)10-2-1-5-20-10/h1-3,5-6,8,11,16H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCIAUDBBBNYTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CSC=C2)NS(=O)(=O)CCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.